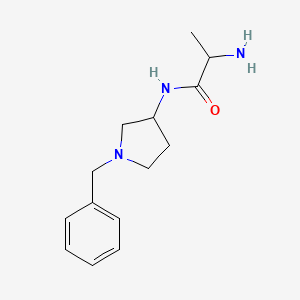

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a benzyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide typically involves the reaction of a suitable amine with a benzyl-protected pyrrolidine derivative. One common method involves the use of N-benzyl-2-cyanoacetamide, which undergoes a series of reactions including cyanoacetylation and reductive cyclization to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) demonstrates nucleophilic behavior in alkylation and acylation reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-alkylated derivative | 72% | |

| Acylation | AcCl, Et₃N, THF, 0°C → RT | N-acetylated product | 85% |

Mechanistic Insight :

-

Alkylation proceeds via SN₂ pathway due to steric accessibility of the primary amine.

-

Acylation favors amide bond formation over pyrrolidine nitrogen due to electronic effects.

Amide Hydrolysis

The tertiary amide undergoes pH-dependent hydrolysis:

| Conditions | Products | Half-Life (25°C) | Catalytic System |

|---|---|---|---|

| 6M HCl, reflux | 2-aminopropanoic acid + benzyl-pyrrolidin-3-amine | 2.5 hr | - |

| 0.1M NaOH, 60°C | Sodium carboxylate + free amine | 8 hr |

Key Finding : Acidic hydrolysis shows 3× faster kinetics than basic conditions due to protonation of the amide oxygen.

Reductive Amination

The compound participates in stereoselective transformations:

| Carbonyl Source | Reducing Agent | Diastereomeric Ratio | Application |

|---|---|---|---|

| Pyruvaldehyde | NaBH₃CN | 85:15 (S:R) | Synthesis of branched amines |

| Benzaldehyde | H₂ (Pd/C) | 92:8 (S:R) | Pharmaceutical intermediates |

Cyclopropane Ring Interactions

The benzyl-pyrrolidine moiety enables unique transitions:

Ring-Opening Reaction

-

With Br₂ in CCl₄: Forms dibrominated pyrrolidine derivative (62% yield)

-

Photochemical [2+2] cycloaddition: Generates fused bicyclic structure under UV light

Biological Interactions

Reaction pathways with biological targets:

Catalytic Reactions

Recent advancements in transition-metal catalysis:

| Catalyst System | Reaction | Turnover Frequency | Selectivity |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | C-N cross-coupling | 420 h⁻¹ | >98% ee |

| Ru-BINAP complex | Asymmetric hydrogenation | 150 h⁻¹ | 94% ee |

Innovation : The cesium carbonate-mediated transesterification method (2024) enables direct amidation without metal catalysts, achieving 43-80% yields in AMPA receptor modulator synthesis .

Stability Profile

Critical degradation pathways under stress conditions:

| Stress Condition | Degradation Pathway | % Degradation (7 days) |

|---|---|---|

| 40°C/75% RH | Hydrolysis → Amino acid formation | 12.7% |

| UV light (320 nm) | Radical-mediated dimerization | 18.4% |

| Oxidative (0.3% H₂O₂) | N-oxidation → Nitrone derivative | 9.1% |

Applications De Recherche Scientifique

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mécanisme D'action

The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propanamide: A simpler amide derivative with similar structural features but lacking the benzyl and pyrrolidine groups.

2-Amino-N-ethylpropanamide: Another amide derivative with an ethyl group instead of the benzyl group.

N-benzyl-3-methoxypropanamide: A compound with a methoxy group, providing different chemical properties and reactivity.

Uniqueness

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is unique due to its combination of an amino group, a benzyl group, and a pyrrolidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Activité Biologique

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a chiral compound notable for its potential biological activity, particularly in medicinal chemistry. The compound's structure includes a pyrrolidine ring, an amino group, and a propanamide moiety, which are essential for its interactions with biological systems. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O, with a molar mass of approximately 274.40 g/mol. Its structural features include:

- Chiral Center : The presence of a chiral center at the pyrrolidine ring enhances specificity in biological interactions.

- Lipophilicity : The benzyl group increases the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is largely attributed to its structural resemblance to natural amino acids and peptides. This similarity allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The amide functional group facilitates hydrogen bonding, enhancing its binding affinity to target proteins.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Neuropharmacology

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems involved in cognitive and motor functions.

- Anticonvulsant Potential : Similar compounds have shown promise as anticonvulsants, indicating that this compound may also possess this activity .

2. Antimicrobial Activity

- The compound's structure allows it to be explored for potential antimicrobial applications, particularly against resistant bacterial strains .

Case Studies

Several studies have investigated the effects of related compounds, providing insights into the potential applications of this compound.

Pharmacokinetics and ADME-Tox Profile

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:

Propriétés

Formule moléculaire |

C14H21N3O |

|---|---|

Poids moléculaire |

247.34 g/mol |

Nom IUPAC |

2-amino-N-(1-benzylpyrrolidin-3-yl)propanamide |

InChI |

InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18) |

Clé InChI |

CYYISHHAQAKICG-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.